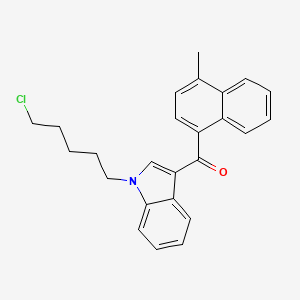
(1-(5-chloropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone
説明
(1-(5-chloropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone is a synthetic cannabinoid that belongs to the JWH series. It is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis. This compound has gained significant attention in recent years due to its potential therapeutic and toxic effects.
科学的研究の応用
(1-(5-chloropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.
Biology: Studied for its interaction with cannabinoid receptors and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including pain relief and anti-inflammatory properties.
Industry: Utilized in the development of new synthetic cannabinoids and related compounds for various applications.
作用機序
Target of Action
The primary targets of [1-(5-chloropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone, also known as JWH-122 N-(5-chloropentyl) analog, are the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.
Mode of Action
JWH-122 N-(5-chloropentyl) analog is a synthetic cannabinoid that potently activates the CB1 and CB2 receptors . It binds to these receptors and mimics the effects of naturally occurring cannabinoids. This interaction leads to a series of changes in the signaling pathways within the cell, resulting in the compound’s biological effects .
Pharmacokinetics
It’s known that the compound undergoes various metabolic transformations, including hydroxylation. These metabolic processes can affect the compound’s bioavailability and its overall effects on the body.
Result of Action
The activation of CB1 and CB2 receptors by JWH-122 N-(5-chloropentyl) analog can lead to various molecular and cellular effects, depending on the specific tissues and cells where these receptors are expressed. For example, in the nervous system, activation of these receptors can modulate neurotransmitter release, affecting various neurological processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5-chloropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone involves the reaction of 1-pentyl-1H-indole-3-carboxylic acid with 5-chloropentylamine under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
(1-(5-chloropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to reduce the compound to its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
類似化合物との比較
Similar Compounds
JWH-018 N-(5-chloropentyl) analog: Structurally similar but differs by having chlorine added to the 5 position of the pentyl chain.
MAM2201 N-(5-chloropentyl) analog: Similar structure with chlorine on the terminal carbon of the alkyl group.
Uniqueness
(1-(5-chloropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone is unique due to its specific binding affinities for CB1 and CB2 receptors and its distinct chemical structure, which contributes to its unique pharmacological and toxicological profile.
特性
IUPAC Name |
[1-(5-chloropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClNO/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-27(16-8-2-7-15-26)24-12-6-5-11-21(23)24/h3-6,9-14,17H,2,7-8,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKPPIQCXPTZFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017792 | |
| Record name | MAM-2201 N-(5-chloropentyl) analog | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445578-25-5 | |
| Record name | JWH-122 N-(5-chloropentyl) analog | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445578255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MAM-2201 N-(5-chloropentyl) analog | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-122 N-(5-CHLOROPENTYL) ANALOG | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22GGZ1S2LF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


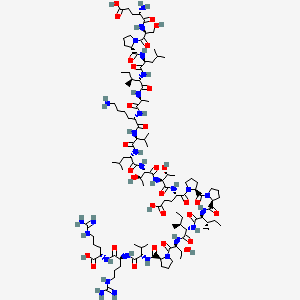
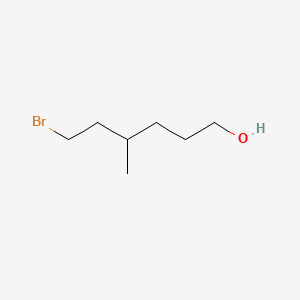



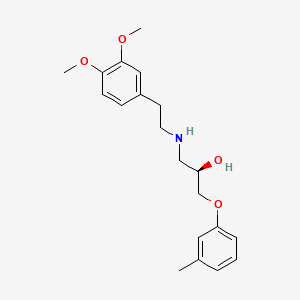
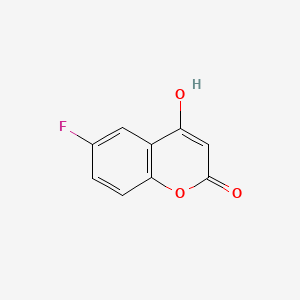


![3,3'-(Propane-1,3-diyl)bis(1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one)](/img/no-structure.png)
![3-[3-(Propan-2-yl)oxaziridin-2-yl]propanoic acid](/img/structure/B592589.png)



